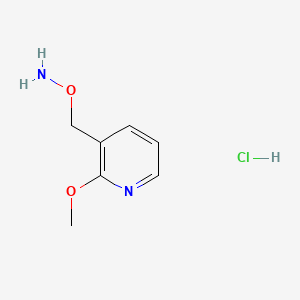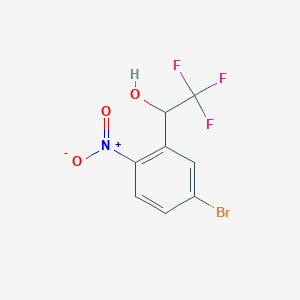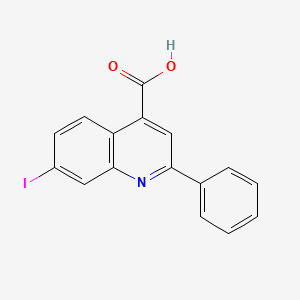
3-(4-Bromo-1-naphthyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-1-naphthyl)propanoic Acid is an organic compound characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(4-Bromo-1-naphthyl)propanoic Acid can be synthesized through a multi-step process. One common method involves the bromination of 1-naphthylpropanoic acid. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-1-naphthyl)propanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted naphthylpropanoic acid derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of naphthylpropanol or naphthylpropanal.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-1-naphthyl)propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-1-naphthyl)propanoic Acid involves its interaction with specific molecular targets. The bromine atom and the naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in nucleophilic substitution reactions. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropionic Acid: A simpler analog with a bromine atom attached to a propanoic acid moiety.
4-Bromo-1-naphthoic Acid: A compound with a bromine atom attached to a naphthalene ring and a carboxylic acid group.
1-Naphthylpropanoic Acid: A compound with a naphthalene ring attached to a propanoic acid moiety without the bromine atom.
Uniqueness
3-(4-Bromo-1-naphthyl)propanoic Acid is unique due to the presence of both the bromine atom and the naphthalene ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H11BrO2 |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
3-(4-bromonaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H11BrO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) |
InChI-Schlüssel |
IMXLVFAEQAPYAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)

![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)

![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)
![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)

![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)

